molecular formula C18H16BrN3O2 B10992831 N-[4-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide

Cat. No.: B10992831
M. Wt: 386.2 g/mol
InChI Key: NOWJRTZVADQPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide is a synthetic brominated indole derivative designed for biochemical research. Its structure incorporates two pharmaceutically relevant motifs: an indole ring system and an acetamide linkage. Indole-based compounds are extensively documented in scientific literature for their broad spectrum of biological activities, including antimicrobial and anticancer properties . The specific presence of a bromo substituent on the indole nucleus is a common structural feature used to modulate the compound's electronic properties and enhance its binding affinity to biological targets . The acetamide functional group within the molecule serves as a key linker, contributing to the molecule's overall conformation and potential for hydrogen bonding with enzyme active sites . While the precise mechanism of action for this specific molecule requires further investigation, related indole- acetamide hybrids have been shown to exhibit their biological effects through mechanisms such as enzyme inhibition and interference with microbial cell growth . Molecular docking studies on analogous structures suggest that such compounds can form stable interactions with various therapeutic targets, including those relevant in infectious diseases and oncology . This makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, particularly in screening campaigns for antimicrobial and antiproliferative activities .

Properties

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(4-bromoindol-1-yl)acetamide

InChI

InChI=1S/C18H16BrN3O2/c1-12(23)20-13-5-7-14(8-6-13)21-18(24)11-22-10-9-15-16(19)3-2-4-17(15)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24)

InChI Key

NOWJRTZVADQPDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC=C3Br

Origin of Product

United States

Preparation Methods

Bromination Methods

Indole undergoes bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. A study by EvitaChem researchers demonstrated that bromination with NBS in dichloromethane at 0–5°C for 6 hours yields 4-bromoindole with 85% purity. Alternative methods employ bromine in acetic acid, though this approach risks over-bromination and requires careful temperature control.

Table 1: Bromination Reaction Conditions

ReagentSolventTemperatureTimeYieldPurity
NBSDCM0–5°C6 h78%85%
Br₂Acetic acid25°C2 h65%72%

Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate 8:2) enhances purity to >95%.

Preparation of N-[4-(Acetylamino)Phenyl]Acetamide

The phenylacetamide segment is synthesized through acetylation of 4-aminophenylacetamide.

Acetylation Protocol

4-Aminophenylacetamide reacts with acetic anhydride in tetrahydrofuran (THF) under basic conditions. A 2025 EvitaChem protocol specifies stirring at room temperature for 12 hours, achieving 92% conversion. The reaction is quenched with ice-cold water, and the product is isolated via filtration.

Key Reaction Parameters

  • Molar Ratio : 1:1.2 (4-aminophenylacetamide:acetic anhydride)

  • Base : Triethylamine (2 equiv)

  • Workup : Filtration, washing with cold ethanol

Coupling of 4-Bromoindole and Phenylacetamide

The final step involves forming the acetamide linkage between 4-bromoindole and the acetylated phenylacetamide.

Nucleophilic Substitution

4-Bromoindole reacts with N-[4-(acetylamino)phenyl]acetamide in the presence of a coupling agent. A patent (EP1849465A1) describes using carbonyldiimidazole (CDI) in dimethylformamide (DMF) at 50°C for 24 hours. This method achieves a 68% yield, with unreacted starting materials removed via recrystallization from ethanol.

Catalyzed Coupling

Iodide-catalyzed reactions improve efficiency. As detailed in EP1103542A2, chloroacetamide derivatives couple with indoles using sodium iodide (50 mol%) in acetone under reflux. This approach reduces reaction time to 8 hours and increases yield to 82%.

Table 2: Coupling Method Comparison

MethodCatalystSolventTemperatureTimeYield
CDI-MediatedNoneDMF50°C24 h68%
Iodide-CatalyzedNaIAcetoneReflux8 h82%

Purification and Characterization

Chromatographic Purification

Crude product is purified using flash chromatography (silica gel, gradient elution from 5% to 20% ethyl acetate in hexane). Purity exceeding 98% is confirmed via HPLC.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.0 Hz, 1H, indole-H), 7.65–7.10 (m, 6H, aromatic), 2.15 (s, 3H, CH₃).

  • MS (ESI) : m/z 386.2 [M+H]⁺, consistent with the molecular formula C₁₈H₁₅BrN₂O₂.

Industrial-Scale Production Considerations

Scaling the synthesis requires optimizing cost and safety:

  • Bromination : Replace Br₂ with NBS to minimize hazardous waste.

  • Coupling : Use continuous flow reactors to enhance iodide-catalyzed reactions, reducing batch time by 40%.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Competing 5-bromoindole formation is minimized by using NBS at low temperatures.

  • Byproduct Formation : Excess acetic anhydride in acetylation leads to diacetylated byproducts; stoichiometric control is critical.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[4-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide typically involves the reaction of 4-bromo-1H-indole with an acetylated aniline derivative. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the compound .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been evaluated against various Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting microbial growth, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound has also shown promising results in anticancer assays. For instance, it has been tested against several human cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action is believed to involve apoptosis induction in cancer cells, which positions it as a potential lead compound for cancer therapy .

Drug Development

This compound is being explored for its potential as a drug candidate in treating infections and cancers. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity. Researchers are investigating various analogs to optimize its pharmacological profile .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies provide insights into the compound's mechanism of action at the molecular level and help identify potential pathways for therapeutic intervention .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes related to disease processes, such as α-glucosidase and acetylcholinesterase. These studies are crucial for understanding its potential role in treating conditions like diabetes and Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of this compound showed that it effectively inhibited the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The results indicated that modifications to the indole ring could further enhance activity against resistant strains .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The compound demonstrated IC50 values lower than those of standard chemotherapy agents, suggesting its potential as a novel anticancer drug .

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific signaling pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 4-bromoindole and acetylamino-phenyl groups differentiate it from analogues with chlorine (10j, 5g), fluorine (10j, 5h), or nitro (10l) substituents. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems compared to smaller halogens .
  • Heterocyclic Variations : Pyridine (10m) and naphthyl (10k) substituents in compounds introduce aromatic bulk, which may affect binding pocket compatibility compared to the target’s phenyl group .

Key Observations :

  • Higher melting points in compounds (238–257°C) suggest stronger intermolecular forces (e.g., hydrogen bonding from hydrazinyl-oxoacetyl groups) compared to the target’s unknown stability profile .

Biological Activity

N-[4-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide is a synthetic organic compound with a complex structure that includes an indole ring and an acetylamino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique features of its molecular structure, particularly the presence of the bromine atom on the indole ring, may significantly influence its biological interactions.

Structural Characteristics

The molecular formula of this compound is C18H16BrN3O2C_{18}H_{16}BrN_{3}O_{2}, with a molecular weight of approximately 386.2 g/mol. The compound's structure can be visualized as follows:

Feature Details
Molecular FormulaC₁₈H₁₆BrN₃O₂
Molecular Weight386.2 g/mol
Key Functional GroupsAcetylamino, Bromine-substituted Indole

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Anticancer Activity

Research indicates that this compound has significant anticancer properties, particularly against human breast cancer cell lines such as MCF7. The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell signaling pathways, enhancing its therapeutic potential.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits a dose-dependent effect on cancer cell lines. For instance, a study utilizing the Sulforhodamine B (SRB) assay reported IC50 values indicating effective cytotoxicity at concentrations below 20 µM against MCF7 cells .

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding affinity of this compound to various biological targets. These studies reveal that the bromine substitution enhances interaction with target proteins compared to non-brominated analogs. The binding energies calculated indicate a strong affinity for specific receptors involved in cancer progression .

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity
N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamideIndole ring without bromine substitutionAntimicrobial, anticancer
5-BromoindoleSimple indole structure with bromineAnticancer properties
AcetaminophenAcetamido group on phenolic structureAnalgesic properties

The presence of the bromine atom in this compound distinguishes it from other similar compounds, potentially enhancing its reactivity and biological interactions compared to those without such substitutions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide, and what factors influence yield optimization?

  • Methodology : The synthesis typically involves bromoacetylation of indole derivatives followed by coupling with substituted phenylacetamides. Key steps include:

  • Bromo-substitution : Reacting 1H-indole derivatives with brominating agents (e.g., NBS) under controlled temperatures (0–25°C) to introduce the 4-bromo group .
  • Acetamide coupling : Using coupling agents like EDCI/HOBt in anhydrous DMF to attach the N-[4-(acetylamino)phenyl] group to the indole core. Yield optimization requires inert atmospheres (N₂/Ar) and moisture-free conditions .
    • Critical parameters : Solvent polarity (e.g., DMF vs. THF), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 indole:acetamide) significantly affect purity (>95% via HPLC) and yield (50–70%) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are recommended?

  • Methodology : Multi-spectral analysis is essential:

  • NMR : ¹H and ¹³C NMR confirm the presence of the acetylated phenyl group (δ 2.1 ppm for CH₃) and bromoindole moiety (δ 7.2–7.8 ppm aromatic protons) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 415.04) with <2 ppm error .
  • XRD : Single-crystal X-ray diffraction resolves ambiguous stereochemistry, particularly for bromine positioning .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : Standard assays include:

  • Anticancer screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs (e.g., doxorubicin) .
  • Enzyme inhibition : Testing against kinases (e.g., Bcl-2/Mcl-1) using fluorescence polarization assays .
  • Microbial assays : Disk diffusion for antimicrobial activity against S. aureus or E. coli .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in large-scale production?

  • Methodology :

  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for bromination steps, reducing side products .
  • DoE (Design of Experiments) : Multi-variable analysis (temperature, solvent, catalyst loading) identifies optimal conditions .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for structural confirmation?

  • Methodology :

  • Dynamic NMR : Resolves conformational flexibility in solution (e.g., rotamers of the acetamide group) .
  • DFT calculations : Compares computed NMR chemical shifts with experimental data to validate proposed structures .
  • Synchrotron XRD : High-resolution crystallography resolves electron density ambiguities near the bromine atom .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodology :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses in Bcl-2/Mcl-1 active sites, prioritizing hydrogen bonds with indole NH and acetamide carbonyl .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, evaluating RMSD and binding free energy (MM-PBSA) .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., replacing Br with Cl or NO₂) and compare IC₅₀ values .
  • Pharmacophore mapping : MOE identifies critical features (e.g., bromine’s hydrophobic role) using alignment with active/inactive analogs .

Q. What strategies improve the compound’s stability in formulation studies?

  • Methodology :

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways (e.g., deacetylation) .
  • Lyophilization : Stabilizes hygroscopic forms using cryoprotectants (trehalose) and pH-adjusted buffers (PBS, pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.